molecular formula C16H23BO3 B3233368 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1353580-66-1

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B3233368
CAS RN: 1353580-66-1
M. Wt: 274.2 g/mol
InChI Key: YFVJVJSYDLOUDQ-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It is often used in the medical and chemical industry .


Synthesis Analysis

This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular weight of this compound is 186.06 . The SMILES string representation is CC(C)OB1OC(C)(C)C(C)(C)O1 .


Chemical Reactions Analysis

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73°C at 15 mmHg , and a density of 0.912 g/mL at 25°C .

Scientific Research Applications

Borylation Reactions

Conjugated Copolymer Intermediates

The compound plays a crucial role in generating conjugated copolymers. Specifically, it contributes to the synthesis of the following intermediates:

    9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole: This intermediate is essential for creating high-performance organic electronic materials .

    3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole: A key building block for designing efficient organic photovoltaic devices .

Hydroboration Reactions

Organic Synthesis

Safety and Hazards

This compound is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

This compound can be used to borylate arenes and in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Mechanism of Action

Target of Action

Similar compounds such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes . The role of these targets is to facilitate the formation of boronate esters, which are key intermediates in various organic synthesis reactions .

Mode of Action

The compound interacts with its targets (arenes) through a process known as borylation . This reaction involves the addition of a boron atom to the arene, resulting in the formation of a boronate ester .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways, particularly in the synthesis of conjugated copolymers . The downstream effects of these pathways can lead to the formation of complex organic compounds with potential applications in various fields, including materials science and pharmaceuticals .

Pharmacokinetics

The compound’s solubility in water suggests that it may be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as its stability, metabolic transformations, and potential interactions with other molecules in the body.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of boronate esters through the borylation of arenes . These esters can serve as intermediates in the synthesis of various organic compounds .

Action Environment

The action of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy might be affected in humid conditions. Moreover, its solubility in water indicates that its action might be influenced by the aqueous environment in which it is used.

properties

IUPAC Name

4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJVJSYDLOUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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